molecular formula C16H24O3 B15160150 1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol CAS No. 652986-92-0

1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol

Cat. No.: B15160150
CAS No.: 652986-92-0
M. Wt: 264.36 g/mol
InChI Key: WVFGSODINBSKIW-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol is a mid-sized organic molecule featuring a methoxyphenylmethoxy group, a hydroxyl group at position 3, and a branched alkene at position 5 of a seven-carbon chain. Its ether and alcohol functionalities enable hydrogen bonding and polar interactions, which influence solubility, crystallization, and intermolecular reactivity .

Properties

CAS No.

652986-92-0

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methoxy]-5-methylhept-5-en-3-ol

InChI

InChI=1S/C16H24O3/c1-4-13(2)11-15(17)9-10-19-12-14-5-7-16(18-3)8-6-14/h4-8,15,17H,9-12H2,1-3H3

InChI Key

WVFGSODINBSKIW-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC(CCOCC1=CC=C(C=C1)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in backbone length, substituent placement, and functional groups. Below is a comparative analysis based on synthesis, physicochemical properties, and reactivity.

Analog 1: 1-[(4-Methoxyphenyl)methoxy]pentadec-6-yn-5-ol (Compound 9)

  • Structure : 15-carbon chain with a terminal alkyne (C6≡C5) and hydroxyl at C3.
  • Synthesis : Prepared via n-BuLi-mediated coupling in THF (50.6% yield) .
  • Key Differences: Longer carbon chain (C15 vs. C7) increases hydrophobicity, reducing aqueous solubility. Hydroxyl placement at C5 (vs. C3) alters hydrogen-bonding patterns and steric effects.

Analog 2: 1-[(4-Methoxyphenyl)methoxy]pentadec-14-yn-5-ol (Compound 11)

  • Structure : Similar to Compound 9 but with alkyne at C13.
  • Synthesis : Sodium hydride-catalyzed reaction in mineral oil (13.82 mmol yield) .
  • Key Differences :
    • Distal alkyne placement minimizes electronic effects on the hydroxyl group.
    • Increased chain flexibility compared to Compound 9 due to terminal alkyne position.

Analog 3: 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318)

  • Structure : Ketone at C3, phenyl group at C1, and hydroxyphenyl at C5.
  • Key Differences: Ketone (C=O) replaces the hydroxyl, reducing hydrogen-bond donor capacity but increasing electrophilicity.

Analog 4: 4-Ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

  • Structure: Triazole-thiol core with methoxyphenoxyethyl and ethyl substituents.
  • Key Differences :
    • Heterocyclic triazole introduces nitrogen-based reactivity (e.g., coordination or bioactivity).
    • Thiol (-SH) group enables disulfide bond formation, absent in the target compound .

Data Table: Comparative Properties

Property Target Compound Compound 9 Compound 11 FDB011318 Triazole-Thiol
Backbone Length C7 C15 C15 C7 C5 (heterocyclic)
Functional Groups -OH, ether, alkene -OH, ether, alkyne -OH, ether, alkyne Ketone, aryl Thiol, triazole, ether
Synthetic Yield Not Reported 50.6% 13.82 mmol Not Reported Not Reported
Hydrogen Bonding Strong (-OH donor) Moderate (-OH at C5) Moderate (-OH at C5) Weak (ketone acceptor) Strong (thiol donor)
Reactivity Highlights Alkene isomerization Alkyne click chemistry Terminal alkyne reactions Ketone nucleophilic addition Thiol oxidation/disulfide

Research Findings and Discussion

Impact of Backbone Length and Unsaturation

  • The target compound’s shorter chain (C7) and internal alkene balance flexibility and rigidity, favoring moderate solubility in polar solvents. In contrast, C15 analogs (Compounds 9 and 11) exhibit higher logP values, making them suitable for lipid membrane studies .
  • The alkene in the target compound allows for [2+2] cycloadditions or epoxidation, whereas alkynes in analogs enable Cu-catalyzed azide-alkyne cycloadditions (CuAAC) .

Functional Group Effects

  • The hydroxyl group in the target compound enhances crystallinity via O-H···O hydrogen bonds, as seen in Etter’s graph-set analysis . In contrast, the ketone in FDB011318 disrupts H-bond networks but stabilizes via aryl stacking .
  • The triazole-thiol analog’s sulfur group confers redox activity, useful in drug design (e.g., protease inhibition) .

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